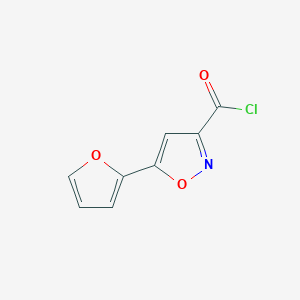

5-(2-Furyl)isoxazole-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDNHOYZXMTBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383775 | |

| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88958-33-2 | |

| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Furyl)isoxazole-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Furyl)isoxazole-3-carbonyl chloride, with the CAS number 88958-33-2, is a highly reactive chemical intermediate that serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its structure, which combines an isoxazole ring with a furan moiety and an acyl chloride functional group, makes it a versatile reagent for introducing the 5-(2-furyl)isoxazole-3-carboxamide or ester scaffold into target molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and its applications in the field of medicinal chemistry and drug discovery. The isoxazole nucleus is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 88958-33-2 | [1][2] |

| Molecular Formula | C₈H₄ClNO₃ | [1] |

| Molecular Weight | 197.58 g/mol | [1][2] |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8 °C | |

| SMILES | ClC(=O)C1=NOC(=C1)C1=CC=CO1 |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid (CAS No: 98434-06-1), with a chlorinating agent such as thionyl chloride (SOCl₂).[3][4] The following is a detailed, step-by-step experimental protocol adapted from a reliable procedure for the synthesis of acyl chlorides from carboxylic acids.[5][6]

Experimental Protocol: Synthesis from Carboxylic Acid

Materials:

-

5-(2-Furyl)isoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Vacuum pump

Procedure:

-

Preparation: In a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 equivalent of 5-(2-furyl)isoxazole-3-carboxylic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Carefully add 2.0 to 3.0 equivalents of thionyl chloride to the flask. The reaction can be performed neat or in an anhydrous solvent like toluene.[7]

-

Reaction: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 79 °C) for 2-4 hours.[5] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.[5]

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction releases toxic gases (HCl and SO₂), which should be trapped or neutralized.

Caption: General mechanism of nucleophilic acyl substitution.

Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. [8][9]this compound serves as a key starting material for the synthesis of novel isoxazole-containing compounds with potential biological activity.

One notable application is in the synthesis of anti-inflammatory agents. A study on the synthesis of novel isoxazole derivatives identified a compound containing the 5-(furan-2-yl)isoxazole moiety that exhibited significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation. [10]The synthesis of such compounds often involves the reaction of this compound with an appropriate amine or alcohol to introduce the desired side chain.

Example Synthetic Application: Amide Formation

A common application of this compound is in the synthesis of amides, which are prevalent in many drug molecules. The reaction with a primary or secondary amine proceeds readily to form a stable amide bond.

General Reaction:

This compound + R¹R²NH → 5-(2-Furyl)isoxazole-3-carboxamide-NR¹R² + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Caption: Logical flow from starting material to a bioactive molecule.

Suppliers

This compound is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Some of the known suppliers include:

-

ChemShuttle * CymitQuimica [2]* Santa Cruz Biotechnology [1]* A2B Chem [11] It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel isoxazole derivatives with potential applications in drug discovery. Its high reactivity allows for the efficient introduction of the 5-(2-furyl)isoxazole-3-carboxamide or ester moiety into a wide range of molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective use in the development of new therapeutic agents.

References

-

Dey, C., & Kündig, E. P. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

-

Yaffe, M. B. (1990). Melting point, boiling point, and symmetry. Pharmaceutical research, 7(9), 942–947. [Link]

-

CAS. (n.d.). 3-Pinanone. CAS Common Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 22). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

-

Wintner, J. (2020, February 24). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoxazole-5-carbonyl chloride. PubChem. [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

-

Al-Ostoot, F. H., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

National Institute of Standards and Technology. (n.d.). Isoxazole-5-carbonyl chloride. NIST Chemistry WebBook. [Link]

-

Kulchitsky, V. A. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

-

Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & medicinal chemistry letters, 24(5), 1365–1369. [Link]

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. (n.d.).

-

Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-(Fur-2-yl)isoxazole-3-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]

- 10. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 11. a2bchem.com [a2bchem.com]

A Technical Guide to the Spectral Characterization of 5-(2-Furyl)isoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data (NMR, IR, and MS) for the novel heterocyclic compound 5-(2-Furyl)isoxazole-3-carbonyl chloride. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and elucidation of its role in subsequent reactions. This document synthesizes established principles of spectroscopic analysis with data from structurally related compounds to present a predictive yet robust characterization framework.

Molecular Structure and Key Features

This compound is a multi-functionalized heterocyclic compound with the chemical formula C8H4ClNO3 and a molecular weight of 197.58 g/mol [1][2]. Its structure incorporates a furan ring, an isoxazole ring, and a reactive acyl chloride group. This unique combination of moieties gives rise to a distinct spectral fingerprint.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the furan and isoxazole rings. The chemical shifts are influenced by the electronegativity of the heteroatoms and the anisotropic effects of the aromatic rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5' (Furan) | 7.6 - 7.8 | Doublet of doublets | J = 1.8, 0.9 Hz |

| H-3' (Furan) | 7.2 - 7.4 | Doublet of doublets | J = 3.6, 0.9 Hz |

| H-4' (Furan) | 6.6 - 6.8 | Doublet of doublets | J = 3.6, 1.8 Hz |

| H-4 (Isoxazole) | 7.0 - 7.2 | Singlet | - |

Rationale for Predictions:

-

Furan Protons: The chemical shifts for furan protons typically appear in the range of 6.0-8.0 ppm[3]. The proton at the 5'-position (adjacent to the oxygen and the isoxazole ring) is expected to be the most deshielded. The coupling constants are characteristic of furan systems, with J(3,4) being larger than J(3,5) and J(4,5)[4].

-

Isoxazole Proton: The proton at the 4-position of the isoxazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent carbonyl chloride and the furan ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 160 - 165 |

| C-3 (Isoxazole) | 155 - 160 |

| C-5 (Isoxazole) | 165 - 170 |

| C-4 (Isoxazole) | 100 - 105 |

| C-2' (Furan) | 145 - 150 |

| C-5' (Furan) | 140 - 145 |

| C-3' (Furan) | 110 - 115 |

| C-4' (Furan) | 115 - 120 |

Rationale for Predictions:

-

Carbonyl Carbon: The carbonyl carbon of the acyl chloride is expected to be significantly deshielded, appearing in the downfield region of the spectrum.

-

Isoxazole Carbons: The carbons of the isoxazole ring will have distinct chemical shifts based on their electronic environment. C-3 and C-5, being attached to heteroatoms, will be more deshielded than C-4.

-

Furan Carbons: The chemical shifts of the furan carbons are well-established, with the carbons adjacent to the oxygen (C-2' and C-5') appearing at lower field than the other two carbons[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the C=N and C=C bonds of the heterocyclic rings, and the C-O bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1750 - 1800 | Strong |

| C=N (Isoxazole) | 1600 - 1650 | Medium |

| C=C (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-O (Furan & Isoxazole) | 1000 - 1300 | Strong |

| C-Cl | 600 - 800 | Medium |

Rationale for Predictions:

-

Carbonyl Stretch: The C=O stretching vibration of an acyl chloride is typically found at a high frequency due to the electron-withdrawing effect of the chlorine atom[6][7].

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds in the isoxazole and furan rings will appear in the 1500-1650 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibrations of the furan and isoxazole rings will give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

Figure 2: Predicted mass spectrometry fragmentation of this compound.

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z 197, with a smaller [M+2]⁺˙ peak at m/z 199 due to the presence of the ³⁷Cl isotope.

-

Loss of Chlorine: A primary fragmentation pathway is the loss of a chlorine radical to form the acylium ion at m/z 162.

-

Loss of Carbonyl Chloride: Another common fragmentation is the loss of the entire carbonyl chloride group as a radical, resulting in a fragment at m/z 134.

-

Ring Fission: Isoxazole rings are known to undergo characteristic ring-opening and fragmentation upon electron impact, often involving the cleavage of the weak N-O bond[8][9]. This can lead to the formation of various smaller fragments, such as the furyl cation at m/z 67.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) if the molecule is prone to excessive fragmentation.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and comparative data from related compounds, a robust framework for the characterization of this important synthetic intermediate is established. The provided protocols offer a practical guide for researchers to obtain and interpret the necessary spectral data for its unambiguous identification and purity assessment.

References

-

International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Retrieved January 17, 2026, from [Link]

- Bowie, J. H., et al. (1967). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 20(12), 2677-2690.

-

Scite.ai. (n.d.). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Retrieved January 17, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved January 17, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved January 17, 2026, from [Link]

-

University of Regensburg. (n.d.). NMR spectroscopy. Retrieved January 17, 2026, from [Link]

-

Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved January 17, 2026, from [Link]

-

HETEROCYCLES. (1980). mass spectrometry of oxazoles. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 17, 2026, from [Link]

-

SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... Retrieved January 17, 2026, from [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved January 17, 2026, from [Link]

-

ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved January 17, 2026, from [Link]

-

PubMed. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). Isoxazole-5-carbonyl chloride. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved January 17, 2026, from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved January 17, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-(Fur-2-yl)isoxazole-3-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. NMR spectroscopy [ch.ic.ac.uk]

- 6. Isoxazole-5-carbonyl chloride [webbook.nist.gov]

- 7. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 8. scite.ai [scite.ai]

- 9. connectsci.au [connectsci.au]

reactivity and stability of 5-(2-Furyl)isoxazole-3-carbonyl chloride

An In-depth Technical Guide to the Reactivity and Stability of 5-(2-Furyl)isoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure marries the isoxazole and furan rings—both privileged scaffolds in numerous biologically active molecules—with a highly reactive acyl chloride functional group.[1][2][3] This unique combination makes it a powerful intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[4][5]

The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent isoxazole ring and the chlorine atom, dictates its chemical behavior. This guide provides a comprehensive overview of the synthesis, reactivity, and stability of this compound, offering field-proven insights and detailed protocols to enable its safe and effective use in research and development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the cornerstone of its effective application. The key to the utility of this compound lies in the electronic interplay between its constituent parts. The isoxazole ring acts as a potent electron-withdrawing group, which significantly increases the partial positive charge on the carbonyl carbon. This inductive effect makes the carbonyl group exceptionally susceptible to nucleophilic attack, rendering the molecule far more reactive than a typical alkyl or aryl acyl chloride.

| Property | Value | Source |

| CAS Number | 88958-33-2 | [6][7][8] |

| Molecular Formula | C₈H₄ClNO₃ | [7] |

| Molecular Weight | 197.58 g/mol | [6][7] |

| Purity | Typically ≥95% | [8][9] |

| Storage | 2-8 °C, under inert gas | [8] |

| SMILES | ClC(=O)C1=NOC(=C1)C1=CC=CO1 | [8] |

Synthesis: From Carboxylic Acid to Reactive Intermediate

The most direct and widely adopted route to this compound is the chlorination of its parent carboxylic acid, 5-(2-Furyl)isoxazole-3-carboxylic acid.[9][10][11] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][14]

The use of thionyl chloride is often preferred in laboratory and industrial settings. The causality for this choice is rooted in the reaction's byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases.[13][15][16] This simplifies the purification process immensely, as the gaseous byproducts can be easily removed from the reaction mixture, often driving the reaction to completion and leaving behind a relatively pure product that may only require removal of excess reagent via distillation.

Mechanism of Thionyl Chloride Reaction

The conversion of the carboxylic acid to the acyl chloride proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group is converted into a better leaving group.

-

The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.

-

A chloride ion is eliminated and subsequently attacks the carbonyl carbon.

-

This forms a tetrahedral intermediate which collapses, releasing the final acyl chloride product along with gaseous SO₂ and HCl.[12][16][17]

Caption: General workflow for the synthesis of the target acyl chloride.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted prior to execution.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-(2-Furyl)isoxazole-3-carboxylic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), either neat or with a high-boiling inert solvent like toluene.[14] A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction with oxalyl chloride.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap off-gases).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step must be performed in a well-ventilated fume hood.

-

Purification: The resulting crude acyl chloride can often be used directly in the next step. If higher purity is required, vacuum distillation or recrystallization can be performed, though this is often challenging due to the compound's reactivity.

Reactivity Profile: A Hub for Nucleophilic Acyl Substitution

The chemical utility of this compound is dominated by its high reactivity towards nucleophiles. As one of the most reactive carboxylic acid derivatives, it readily undergoes nucleophilic acyl substitution.[18] The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.[15][17][19]

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions:

-

Hydrolysis: This is the most significant reaction from a stability perspective. The acyl chloride reacts vigorously with water, even atmospheric moisture, to hydrolyze back to the parent carboxylic acid, producing corrosive hydrogen chloride gas.[19][20][21] This reactivity underscores the absolute necessity for anhydrous handling and storage conditions.

-

Alcoholysis (Esterification): In the presence of an alcohol (R'-OH), the corresponding ester is formed. To drive the reaction to completion and prevent side reactions, a non-nucleophilic base such as pyridine or triethylamine is typically added to scavenge the HCl byproduct.[18]

-

Aminolysis (Amidation): Reaction with ammonia, primary amines (R'-NH₂), or secondary amines (R'₂NH) yields primary, secondary, or tertiary amides, respectively.[18] This is arguably the most common application in drug discovery for forging critical amide bonds. The reaction is typically rapid and high-yielding. Two equivalents of the amine are often employed—one to act as the nucleophile and the second to neutralize the generated HCl.

-

Reaction with Carboxylate Salts: Forms carboxylic acid anhydrides, which can be useful for other acylation reactions.[18]

Stability, Storage, and Safe Handling

The high reactivity of this compound is intrinsically linked to its limited stability. Understanding and controlling these factors is critical for maintaining product integrity and ensuring laboratory safety.

Stability Profile

-

Hydrolytic Instability: The compound is extremely sensitive to moisture and will readily hydrolyze.[18][22] Exposure to humid air can lead to rapid degradation, observed as fuming (HCl gas formation).[19]

-

Thermal Stability: While the isoxazole ring itself can undergo thermal decomposition at very high temperatures (e.g., 160–280°C), this is well above typical storage or reaction conditions.[23] The primary concern remains its chemical reactivity rather than thermal decomposition under normal use.

-

Photochemical Stability: Some isoxazole derivatives can undergo photochemical rearrangement to oxazoles via an azirine intermediate.[3][24] While specific data for this molecule is lacking, it is prudent to store it protected from light.

Recommended Storage Protocol

To ensure the longevity and purity of this compound, the following storage conditions are mandatory:

-

Container: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).

-

Atmosphere: The container should be flushed with and stored under a dry, inert atmosphere (Nitrogen or Argon).[25]

-

Temperature: Store in a cool, designated area, often refrigerated (2-8 °C) to minimize decomposition and vapor pressure.[8]

-

Location: The storage area must be dry, well-ventilated, and separate from incompatible materials such as water, alcohols, amines, and strong bases.[22][25]

Safe Handling and Personal Protective Equipment (PPE)

Acyl chlorides are corrosive and toxic, demanding strict adherence to safety protocols.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors or HCl gas.[22][25] Ensure an eyewash station and safety shower are immediately accessible.[25]

-

Personal Protective Equipment (PPE):

-

Quenching and Disposal: Unused or waste material must be quenched safely. This can be done by slowly adding the acyl chloride to a stirred, cold solution of a suitable nucleophile like isopropanol or a dilute solution of sodium bicarbonate.[26] The process is highly exothermic and must be done with caution and cooling.

Application in Synthesis: A Protocol for Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide and small-molecule drug synthesis. The following protocol details a general procedure for this transformation.

-

Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile). Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude amide product can be further purified by column chromatography or recrystallization to yield the final, high-purity compound.

Conclusion

This compound is a highly valuable, yet challenging, reagent. Its exceptional reactivity, driven by the electronic properties of the isoxazole ring, makes it an efficient acylating agent for the construction of esters and, most notably, amides. However, this same reactivity necessitates rigorous adherence to anhydrous techniques and stringent safety protocols to manage its hydrolytic instability and corrosive nature. By understanding its chemical properties and implementing the handling and storage procedures outlined in this guide, researchers can safely and effectively harness the synthetic potential of this versatile building block to advance the frontiers of science and drug discovery.

References

-

Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. Available from: [Link]

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Available from: [Link]

-

Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. Available from: [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Available from: [Link]

-

Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. (2021, March 16). The Organic Chemistry Tutor [YouTube Video]. Available from: [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Reaction Chemistry. Available from: [Link]

-

Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). Chemguide. Available from: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Available from: [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). Bioman Explains [YouTube Video]. Available from: [Link]

-

Acyl chloride. (n.d.). Sciencemadness Wiki. Available from: [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Available from: [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2024, May 25). Yufeng. Available from: [Link]

-

Structure and stability of isoxazoline compounds. (2015). ResearchGate. Available from: [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. Available from: [Link]

-

Enthalpies of formation of four isoxazole derivatives. (2017). ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. Available from: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Available from: [Link]

-

Isoxazole. (n.d.). Wikipedia. Available from: [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Available from: [Link]

-

5-(2-FURYL)ISOXAZOLE-3-CARBOXYLIC ACID. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD. Available from: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available from: [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. Available from: [Link]

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015). ResearchGate. Available from: [Link]

-

5-(2-Thiazolyl)isoxazole-3-carboxylic Acid. (n.d.). MySkinRecipes. Available from: [Link]

-

Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles. (2014). National Institutes of Health. Available from: [Link]

-

Nucleophilicities of Cyclic α-Diazo Carbonyl Compounds. (2023). Open Access LMU. Available from: [Link]

-

Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (2024). ChemRxiv. Available from: [Link]

-

Isoxazole-5-carbonyl chloride. (n.d.). PubChem. Available from: [Link]

-

Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. (2015). National Institutes of Health. Available from: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Isoxazole - Wikipedia [en.wikipedia.org]

- 4. Buy 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [smolecule.com]

- 5. 5-(2-Thiazolyl)isoxazole-3-carboxylic Acid [myskinrecipes.com]

- 6. 5-(Fur-2-yl)isoxazole-3-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. scbt.com [scbt.com]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. equationchemical.com [equationchemical.com]

- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 19. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 20. savemyexams.com [savemyexams.com]

- 21. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 22. nbinno.com [nbinno.com]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. fishersci.com [fishersci.com]

- 26. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

The Versatile Scaffold: A Technical Guide to the Applications of 5-(2-Furyl)isoxazole-3-carbonyl Chloride in Drug Discovery

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a powerful approach for the design of novel therapeutic agents. The isoxazole and furan rings, in particular, are well-established pharmacophores, each contributing unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles.[1][2] This guide delves into the potential of a unique molecular entity that marries these two privileged structures: 5-(2-Furyl)isoxazole-3-carbonyl chloride . This compound represents a highly versatile and reactive building block, poised for a significant role in the exploration of new chemical space for drug discovery.

The inherent reactivity of the acyl chloride group provides a direct gateway to a diverse array of derivatives, most notably amides, which are fundamental linkages in a vast number of biologically active molecules. The juxtaposition of the furan and isoxazole rings creates a distinct electronic and steric environment, offering opportunities for specific interactions with biological targets. This guide will provide an in-depth analysis of the synthesis, reactivity, and, most importantly, the potential therapeutic applications of this promising scaffold, drawing upon established principles of medicinal chemistry and citing relevant studies on analogous structures.

Core Chemical Attributes and Synthetic Strategy

The utility of this compound as a starting material in drug discovery is underpinned by its synthetic accessibility and predictable reactivity. The molecule's structure, featuring a highly reactive acyl chloride at the 3-position of the isoxazole ring and a furan moiety at the 5-position, allows for straightforward derivatization.

Proposed Synthetic Pathway

A robust and logical synthetic route to this compound can be conceptualized in three key stages, drawing from established methodologies for isoxazole synthesis and functional group interconversions.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

The cornerstone of this synthesis is the [3+2] cycloaddition reaction to form the isoxazole ring. A plausible approach involves the reaction of ethyl nitroacetate with 2-ethynylfuran. This method is analogous to the synthesis of similar isoxazole esters and offers a direct route to the desired 3,5-disubstituted pattern.[3]

Step 2: Hydrolysis to 5-(2-Furyl)isoxazole-3-carboxylic acid

The resulting ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. Standard basic or acidic hydrolysis conditions can be employed. For instance, treatment with a base such as potassium carbonate in a suitable solvent system is a common and effective method for ester hydrolysis.[4]

Step 3: Conversion to this compound

The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7][8][9] The reaction with thionyl chloride is particularly common, affording the desired acyl chloride with gaseous byproducts (SO₂ and HCl) that are easily removed.[5][8]

Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating protocol based on analogous procedures found in the literature. Researchers should optimize these conditions for their specific laboratory setup.

Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

-

To a solution of 2-ethynylfuran (1.0 eq) in a suitable solvent such as ethanol, add ethyl nitroacetate (1.2 eq).

-

Add a catalytic amount of a base, for example, a solution of sodium hydroxide.[3]

-

Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 5-(2-furyl)isoxazole-3-carboxylate.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Hydrolysis to 5-(2-Furyl)isoxazole-3-carboxylic acid

-

Dissolve the ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as potassium carbonate (e.g., 2.0 eq).[4]

-

Heat the mixture at reflux and monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-(2-furyl)isoxazole-3-carboxylic acid.

-

Confirm the structure and purity of the product by spectroscopic methods.

Conversion to this compound

-

To a flask containing 5-(2-furyl)isoxazole-3-carboxylic acid (1.0 eq), add an excess of thionyl chloride (e.g., 3-5 eq), optionally in an inert solvent like dichloromethane.[5][6][8]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at reflux under a dry atmosphere for several hours, monitoring the evolution of gases.

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for the synthesis of novel bioactive molecules. The isoxazole and furan moieties are prevalent in a wide range of compounds with demonstrated therapeutic efficacy.

Anticancer Applications

The isoxazole ring is a key structural component in numerous anticancer agents.[2][10][11] Derivatives of isoxazole have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[7] The furan ring is also found in many compounds with anticancer properties.

By utilizing this compound, medicinal chemists can readily synthesize libraries of 5-(2-furyl)isoxazole-3-carboxamides. The amine component of the amide can be varied to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer cell lines. For instance, anthracenyl isoxazole amides have shown significant anti-tumor activity.[12]

Figure 2: Workflow for the generation and screening of anticancer agents.

Table 1: Examples of Biologically Active Isoxazole Derivatives

| Compound Class | Biological Activity | Reference |

| Isoxazole-carboxamides | Antimicrobial, COX inhibitors | [12] |

| 5-(Thiophen-2-yl)isoxazoles | Anti-breast cancer | [13] |

| Isoxazole-linked hybrids | Anticancer | [2] |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine oxidase inhibitors | [14] |

Antimicrobial Applications

Both isoxazole and furan derivatives have a rich history in the development of antimicrobial agents.[15][16] The isoxazole core is present in several clinically used antibiotics. The highly reactive nature of this compound allows for the facile synthesis of a wide range of amide, ester, and other derivatives, which can be screened for activity against various bacterial and fungal pathogens. Studies on 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles have demonstrated their potential as antimicrobial agents.[17]

Anti-inflammatory Applications

Isoxazole derivatives have also been explored for their anti-inflammatory properties.[18] Some isoxazole-carboxamides have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[12] The 5-(2-furyl)isoxazole scaffold provides a unique template for the design of novel anti-inflammatory agents, and the carbonyl chloride functionality allows for the rapid generation of compound libraries for screening in relevant biological assays.

Conclusion and Future Perspectives

This compound stands out as a high-potential building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical transformations. The true power of this molecule lies in its ability to serve as a versatile starting point for the creation of diverse libraries of compounds, particularly amides, which can be readily screened for a wide range of biological activities.

The combined presence of the furan and isoxazole rings within a single, compact scaffold offers a unique opportunity to explore novel chemical space and develop new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties. Future research should focus on the optimization of the synthesis of this compound and the systematic exploration of its derivatives in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The insights gained from such studies will undoubtedly contribute to the expanding role of heterocyclic chemistry in addressing unmet medical needs.

References

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). NIH. [Link]

-

Bis-Anthracenyl Isoxazolyl Amides have Enhanced Anticancer Activity. (n.d.). PMC. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PMC. [Link]

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). PMC. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. [Link]

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. (2014). PubMed. [Link]

-

Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro) isoxazoles. (2024). World Journal of Advanced Research and Reviews. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]

-

Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

-

Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. (2025). ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube. [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bis-Anthracenyl Isoxazolyl Amides have Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. Synthesis and antimicrobial activity of 5-(2'-n-butyl-4'-chloro) isoxazoles [wisdomlib.org]

- 16. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Application of Isoxazole Derivatives from 5-(2-Furyl)isoxazole-3-carbonyl chloride

Abstract

The isoxazole ring system is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to serve as a versatile pharmacophore.[1][2][3][4] This guide provides an in-depth technical exploration of synthetic pathways originating from a highly reactive and valuable building block: 5-(2-furyl)isoxazole-3-carbonyl chloride . We will dissect the core reactivity of this acyl chloride and provide detailed, field-proven protocols for its conversion into key derivative classes, including carboxamides, esters, and thioesters. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms and the strategic importance of these derivatives in the drug discovery and development pipeline.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the five-membered isoxazole ring is of paramount importance.[1][5] Its structure, featuring adjacent nitrogen and oxygen atoms, imparts a unique combination of stability, dipole moment, and hydrogen bonding capability. This has led to the incorporation of the isoxazole nucleus in numerous FDA-approved drugs, spanning indications from anti-inflammatory (Valdecoxib) and antibiotic (Cloxacillin, Flucloxacillin) to anticonvulsant (Zonisamide) and immunosuppressive (Leflunomide) therapies.[2][4]

The strategic functionalization of the isoxazole ring is key to modulating its pharmacological profile. The subject of this guide, This compound , represents a particularly strategic starting material. The presence of the highly electrophilic acyl chloride at the 3-position provides a reactive handle for facile derivatization, while the 2-furyl group at the 5-position offers additional points for molecular interactions within biological targets.

Spotlight on the Core Reagent: this compound

This key intermediate is the gateway to a diverse library of novel chemical entities.

| Property | Value | Reference |

| CAS Number | 88958-33-2 | [6][7] |

| Molecular Formula | C₈H₄ClNO₃ | [6] |

| Molecular Weight | 197.58 g/mol | [6][7] |

| Reactivity Class | Acyl Chloride (Electrophile) |

The synthesis of this reagent typically involves the treatment of its parent carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid, with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The fundamental reactivity of this compound is dictated by the electron-deficient carbonyl carbon, making it an excellent electrophile for nucleophilic acyl substitution reactions. This predictable reactivity is the foundation for the synthetic protocols described herein.

Synthetic Workflows: From Acyl Chloride to Diversified Derivatives

The primary utility of this compound lies in its efficient reaction with a wide range of nucleophiles. The following diagram illustrates the principal synthetic routes branching from this central precursor.

Caption: Synthetic pathways from the core acyl chloride.

The underlying mechanism for these transformations is the classic nucleophilic acyl substitution . This process is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl and form the final product.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols & Mechanistic Insights

The following sections provide self-validating, step-by-step protocols for the synthesis of major derivative classes. The causality behind the choice of reagents, solvents, and conditions is explained to empower researchers in adapting these methods.

Synthesis of 5-(2-Furyl)isoxazole-3-carboxamides

The amide bond is a critical functional group in a vast number of pharmaceuticals. The reaction of this compound with primary or secondary amines provides a direct and efficient route to novel isoxazole carboxamides, which have shown significant potential as anticancer and antioxidant agents.[10][11]

Causality of Experimental Choices:

-

Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to prevent hydrolysis of the highly reactive acyl chloride.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the reactant amine can also serve this purpose if it is inexpensive and easily separable.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the acyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired primary or secondary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of amine).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[12]

-

Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).[12][13][14]

Synthesis of 5-(2-Furyl)isoxazole-3-carboxylates (Esters)

Ester derivatives are valuable for modifying the physicochemical properties of a lead compound, such as solubility and cell permeability, and can function as prodrugs.

Causality of Experimental Choices:

-

Nucleophile: Alcohols are weaker nucleophiles than amines. Therefore, the reaction often requires facilitation.

-

Catalyst/Base: A base like pyridine is commonly used as both the solvent and the base. It deprotonates the alcohol to form a more potent alkoxide nucleophile and neutralizes the HCl byproduct. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to significantly accelerate the reaction, especially with sterically hindered alcohols.

-

Conditions: The reaction is typically run at room temperature, although gentle heating may be required for less reactive or sterically hindered alcohols.

Detailed Experimental Protocol:

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and DMAP (0.1 equivalents, if used) in anhydrous pyridine or DCM containing triethylamine (1.5 equivalents).

-

Acylation: Cool the solution to 0 °C. Add a solution of this compound (1.2 equivalents) in the same anhydrous solvent dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with water, 1M copper sulfate solution (to remove pyridine), and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the crude ester by silica gel column chromatography.

-

Characterization: Characterize the final product by spectroscopic methods.

Broader Applications and Future Directions

The derivatives synthesized from this compound are not merely final products but can serve as versatile intermediates for further chemical transformations. The isoxazole ring itself can undergo various modifications, and the furan moiety presents opportunities for reactions like Diels-Alder cycloadditions or electrophilic substitutions.

The broad spectrum of biological activities associated with isoxazoles—including antimicrobial, anti-inflammatory, anticancer, and antiviral properties—ensures that novel derivatives are of high interest to the drug development community.[3][5][15][16] The methodologies presented in this guide provide a robust and reliable foundation for researchers to synthesize and explore new chemical space around the 5-(2-furyl)isoxazole scaffold, paving the way for the discovery of next-generation therapeutic agents.

References

-

Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). Archiv der Pharmazie. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2022). ProQuest. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2022). ResearchGate. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (2018). Asian Journal of Research in Chemistry. Available at: [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). BMC Chemistry. Available at: [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. Available at: [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2020). Current Drug Targets. Available at: [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). ResearchGate. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. (2019). Molecules. Available at: [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2023). Molecules. Available at: [Link]

-

5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. (2013). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2023). eScholarship.org. Available at: [Link]

- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.

-

10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. scbt.com [scbt.com]

- 7. 5-(Fur-2-yl)isoxazole-3-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 8. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

biological activity of compounds derived from 5-(2-Furyl)isoxazole-3-carbonyl chloride

An In-Depth Technical Guide to the Biological Activity of Compounds Derived from 5-(2-Furyl)isoxazole-3-carbonyl chloride

Executive Summary

The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] When combined with a furan moiety, another biologically significant heterocycle, the resulting 5-(2-Furyl)isoxazole scaffold presents a promising platform for the development of novel bioactive compounds. This technical guide focuses on derivatives synthesized from the highly reactive intermediate, this compound. We will explore the synthetic versatility of this starting material and delve into the significant biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers and drug development professionals, providing field-proven insights, detailed experimental protocols, and a comprehensive analysis of structure-activity relationships (SAR) to guide future discovery efforts.

The 5-(2-Furyl)isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties and structural rigidity make it a "privileged" scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets.[4][5] Isoxazole moieties are integral to several clinically approved drugs, demonstrating their therapeutic relevance.[6] Notable examples include the antibacterial agent sulfamethoxazole and the selective COX-2 inhibitor valdecoxib.[1][3]

The furan ring, an oxygen-containing aromatic heterocycle, is also prevalent in natural products and synthetic drugs, contributing to a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and antitumor effects.[7][8]

The conjugation of these two heterocycles in the 5-(2-Furyl)isoxazole core creates a unique molecular architecture. The 3-carbonyl chloride functional group serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, primarily amides and esters, through reactions with various nucleophiles. This synthetic accessibility makes the scaffold an excellent starting point for systematic exploration of chemical space and optimization of biological activity.

Synthetic Pathways from this compound

The primary utility of this compound in medicinal chemistry is its high reactivity toward nucleophiles, which facilitates the creation of extensive compound libraries for biological screening. The acyl chloride is a powerful acylating agent, readily reacting with amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively.

Diagram: General Synthetic Scheme

Below is a diagram illustrating the general synthetic route to produce amide and ester derivatives from the core scaffold.

Caption: General reaction scheme for derivatization.

Experimental Protocol: General Synthesis of an Amide Derivative

This protocol describes a standard, self-validating procedure for the synthesis of an N-substituted-5-(2-furyl)isoxazole-3-carboxamide. The causality behind this choice is the prevalence of amide derivatives in biologically active isoxazole compounds.

Objective: To synthesize an amide derivative via nucleophilic acyl substitution.

Materials:

-

Desired primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq) as a base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side product formation.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC), visualizing with a UV lamp. The disappearance of the starting material spot indicates completion.

-

Workup:

-

Quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (to remove excess base and amine), saturated sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane as the eluent.

-

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Biological Activities of 5-(2-Furyl)isoxazole Derivatives

Derivatives of the 5-(2-Furyl)isoxazole scaffold have demonstrated a wide array of pharmacological activities. The structural versatility allows for fine-tuning of their properties to target various biological systems.[6][11]

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in medicinal chemistry. Isoxazole derivatives have emerged as a promising class of compounds with significant antitumor potential.[11][12][13]

Key Findings and Structure-Activity Relationships (SAR): Research has shown that isoxazole derivatives can exhibit potent cytotoxic activity against various human cancer cell lines.[1][14][15] Studies on related bis-indolyl isoxazoles and furan-isoxazole hybrids have provided valuable SAR insights.[7][13]

-

Aromatic Substituents: The nature and position of substituents on aryl rings appended to the core structure significantly influence activity. For instance, the presence of electron-donating groups like methoxy (-OCH₃) on a phenyl ring can enhance anticancer activity.[4]

-

Lipophilicity: Modifying the lipophilicity of the molecule can improve cell membrane permeability and target engagement. The addition of alkyl or halogen groups can modulate this property.

-

Hydrogen Bonding: The introduction of functional groups capable of acting as hydrogen bond donors or acceptors can lead to stronger interactions with biological targets, such as enzyme active sites.

Proposed Mechanisms of Action: While the precise mechanisms for many 5-(2-Furyl)isoxazole derivatives are still under investigation, related isoxazole compounds have been shown to induce cancer cell death through various pathways, including:

-

Apoptosis Induction: Triggering programmed cell death by activating caspase cascades.[12]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, often at the G1 or G2/M phase.[12]

-

Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as protein kinases or cyclooxygenase (COX) enzymes.[3]

Diagram: Hypothetical Anticancer Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often dysregulated in cancer and represents a potential target for isoxazole derivatives.